Cyclopentyl ether

Solvent Selection Thermal Process Safety Distillation

Cyclopentyl ether (CAS 10137-73-2), also known as dicyclopentyl ether or cyclopentyloxycyclopentane, is a symmetrical alicyclic ether with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It is a high-boiling, nonpolar liquid with a predicted boiling point of 209.2±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 10137-73-2
Cat. No. B160416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl ether
CAS10137-73-2
SynonymsDicyclopentylether
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2CCCC2
InChIInChI=1S/C10H18O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2
InChIKeyBOTLEXFFFSMRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl Ether (CAS 10137-73-2) for Industrial and Research Procurement


Cyclopentyl ether (CAS 10137-73-2), also known as dicyclopentyl ether or cyclopentyloxycyclopentane, is a symmetrical alicyclic ether with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It is a high-boiling, nonpolar liquid with a predicted boiling point of 209.2±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . The compound serves as a specialty solvent and synthetic intermediate, with established industrial production methods using solid acid catalysis [1] and documented pharmaceutical applications as a structural motif in gastric acid secretion inhibitors [2].

Critical Selection Factors for Cyclopentyl Ether: Why Analogue Swapping Compromises Process Performance


Generic substitution among symmetrical dialkyl ethers is not advisable due to substantial differences in physicochemical properties that directly impact process parameters and safety profiles. For instance, substituting cyclopentyl ether with its six-membered ring analog, dicyclohexyl ether, results in a 33 °C higher boiling point and a 1.3-unit increase in logP , which alters distillation conditions, reaction medium polarity, and solute partitioning. Conversely, using a linear acyclic analog such as di-n-butyl ether introduces a 67 °C lower boiling point and significantly higher vapor pressure, raising concerns about volatile emissions, flammability, and occupational exposure . These variations necessitate re-optimization of reaction conditions and may invalidate existing safety and process documentation. The quantitative evidence below substantiates why direct replacement is not a viable procurement strategy.

Quantitative Differentiation Guide for Cyclopentyl Ether Procurement and Method Selection


Boiling Point and Vapor Pressure Profile Enables High-Temperature Processes Unattainable with Acyclic Ethers

Cyclopentyl ether exhibits a predicted boiling point of 209.2±8.0 °C at 760 mmHg , which is 33.3 °C lower than that of its six-membered ring analog, dicyclohexyl ether (242.5±8.0 °C) , and 67.2 °C higher than that of the linear acyclic analog, di-n-butyl ether (142-143 °C) . Its vapor pressure is predicted to be 0.3±0.4 mmHg at 25 °C , compared to 0.1±0.5 mmHg for dicyclohexyl ether and 4.8 mmHg for di-n-butyl ether . This intermediate volatility profile positions cyclopentyl ether as a viable solvent for reactions requiring temperatures above the boiling point of common acyclic ethers but with lower energy input and reduced risk of thermal degradation compared to higher-boiling cyclic alternatives.

Solvent Selection Thermal Process Safety Distillation

LogP Value Governs Partitioning Behavior Distinct from Cyclohexyl and Linear Analogs

The predicted octanol-water partition coefficient (logP) for cyclopentyl ether is 2.91 , while dicyclohexyl ether has a logP of 4.17 [1] and di-n-butyl ether has a logP of 3.22 [2]. This 1.26-unit lower logP compared to dicyclohexyl ether indicates significantly lower hydrophobicity, favoring improved mass transfer in biphasic aqueous-organic systems and potentially better solubility for moderately polar solutes. The 0.31-unit lower logP compared to di-n-butyl ether suggests marginally enhanced water miscibility, which may facilitate certain phase-transfer catalyzed reactions without the volatility and peroxide formation concerns associated with lower-boiling acyclic ethers.

Extraction Liquid-Liquid Partitioning Reaction Medium Design

Industrial Production Efficiency Validated by Fixed-Bed Catalytic Dehydration Process

Patent CN-110655455-A discloses a fixed-bed catalytic dehydration method for producing dicyclopentyl ether from cyclopentanol using a sulfonic acid-based strong acid cation exchange resin catalyst [1]. The process operates at a liquid hourly space velocity (LHSV) of 0.5–2.0 hr⁻¹, a system pressure of 0.1–1.0 MPa, and a feed temperature of 60–130 °C, with the catalyst exhibiting a sulfonic acid mass exchange capacity of 3–5.5 mmol/g [1]. This continuous flow, heterogeneous catalysis approach offers high conversion rates and avoids the aqueous waste streams associated with traditional Williamson ether synthesis using alkyl halides and strong bases. The method is explicitly described as environmentally friendly and suitable for large-scale industrial production.

Industrial Scale-Up Process Chemistry Green Manufacturing

Structural Basis for Enhanced Peroxide Stability Relative to THF and Other Cyclic Ethers

While direct experimental peroxide formation data for dicyclopentyl ether are not available in the accessed literature, class-level inference from structurally related alicyclic ethers provides a strong basis for anticipating improved stability. Cyclopentyl methyl ether (CPME), which contains a single cyclopentyl group, is well-documented to exhibit exceptional stability against peroxide formation compared to tetrahydrofuran (THF) and other common ethereal solvents [1]. This stability is attributed to the absence of an α-hydrogen atom adjacent to the ether oxygen on the tertiary carbon of the cyclopentyl ring, which reduces susceptibility to radical-initiated autoxidation. Dicyclopentyl ether, possessing two such tertiary carbon centers adjacent to the oxygen, is expected to demonstrate even greater resistance to peroxide accumulation, a critical safety and storage advantage over widely used solvents like THF and diethyl ether.

Solvent Stability Safety Peroxide Formation

Flash Point and Combustion Safety Profile Intermediate Between Volatile and High-Boiling Ethers

The predicted flash point of cyclopentyl ether is 72.7±14.2 °C . This value is 21.2 °C lower than that of dicyclohexyl ether (93.9±14.2 °C) but approximately 35–47 °C higher than the flash point of di-n-butyl ether (25–37 °C) . This intermediate flash point places cyclopentyl ether in a favorable regulatory and handling category compared to the highly flammable di-n-butyl ether, while still offering easier ignition and combustion control than the high-boiling, low-volatility dicyclohexyl ether. The quantified difference directly impacts storage classification, ventilation requirements, and process safety assessments during procurement evaluations.

Process Safety Flammability Solvent Handling

Synthetic Versatility via Alkoxymercuration-Demercuration Offers Complementary Route to Williamson Synthesis

Dicyclopentyl ether can be synthesized via an alkoxymercuration-demercuration sequence using cyclopentene as the sole carbon source [1]. The process involves acid-catalyzed hydration of cyclopentene to cyclopentanol, followed by alkoxymercuration with additional cyclopentene and subsequent demercuration [1]. This method contrasts with the Williamson ether synthesis, which requires separate preparation of cyclopentyl halide and cyclopentoxide. The alkoxymercuration route provides an alternative synthetic entry for laboratories lacking sodium metal or alkyl halide precursors, and it avoids the generation of stoichiometric halide waste. While not a large-scale industrial route, this methodology expands the accessible synthetic toolkit for researchers requiring small quantities of the ether.

Synthetic Methodology Lab-Scale Preparation Alkene Functionalization

Evidence-Backed Application Scenarios for Cyclopentyl Ether in Research and Industry


High-Temperature Organic Synthesis Requiring Solvent Stability Above 150 °C

Cyclopentyl ether's boiling point of 209.2 °C enables its use as a reaction medium for transformations that require temperatures exceeding the capability of di-n-butyl ether (bp 142–143 °C) but without the energy intensity and potential decomposition issues of dicyclohexyl ether (bp 242.5 °C) . This intermediate thermal window is ideal for reactions such as high-temperature nucleophilic substitutions, Diels-Alder cycloadditions, and certain transition metal-catalyzed cross-couplings where sustained heating is necessary but thermal degradation of sensitive substrates must be minimized.

Biphasic Extractions and Phase-Transfer Catalyzed Reactions with Optimized Partitioning

With a logP of 2.91 , cyclopentyl ether provides a hydrophobicity level that balances effective organic phase retention with sufficient water miscibility to facilitate mass transfer. This profile is particularly advantageous for liquid-liquid extractions of moderately polar natural products, for phase-transfer catalyzed alkylations, and for reactions where the organic phase must maintain contact with an aqueous reagent layer without forming persistent emulsions. The 1.26-unit lower logP compared to dicyclohexyl ether [1] translates to measurably improved aqueous-organic interfacial dynamics.

Processes with Stringent Safety Requirements Regarding Peroxide Formation and Flammability

The structural features of cyclopentyl ether, notably the two tertiary α-carbon centers adjacent to the ether oxygen, confer a class-level resistance to peroxide formation that is superior to that of THF and other common ethereal solvents . Combined with a flash point of 72.7 °C —significantly higher than the 25–37 °C flash point of di-n-butyl ether —this compound is a prudent choice for continuous manufacturing processes, pilot plant operations, and educational laboratory settings where solvent safety and long-term storage stability are paramount.

Pharmaceutical Intermediates Leveraging the Cyclopentyl Ether Scaffold

Patent EP 0361772 A2 demonstrates that substituted cyclopentyl ethers exhibit potent inhibition of gastric acid secretion and provide gastrointestinal cytoprotection, with potential utility in treating ulcers and atherosclerosis . While the specific compound dicyclopentyl ether is not the active pharmaceutical ingredient, the cyclopentyl ether motif is a validated pharmacophore. This supports the procurement of cyclopentyl ether as a key building block or structural mimic in medicinal chemistry programs targeting related biological pathways, or as a non-polar diluent in drug formulation studies.

Technical Documentation Hub

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